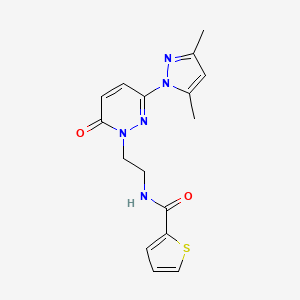

(4-Isobutylphenyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Isobutylphenyl)methanamine” is a chemical compound with the formula C11H17N . It is a derivative of propionic acid .

Synthesis Analysis

The synthesis of “this compound” can be achieved through the electrocarboxylation of organic halides . This process involves the use of electrochemical techniques and ionic liquids, allowing CO2 to be used as a C1-organic building block . The electrocarboxylation reaction is considered environmentally friendly and efficient .Molecular Structure Analysis

The molecular structure of “this compound” is represented by the SMILES stringN/C(C1=CC=C(CC(C)C)C=C1)=N\O . The InChI representation is 1S/C11H16N2O/c1-8(2)7-9-3-5-10(6-4-9)11(12)13-14/h3-6,8,14H,7H2,1-2H3,(H2,12,13) .

Aplicaciones Científicas De Investigación

Environmental Applications and Concerns

Biological Hydrogen Methanation : Research on biological hydrogen methanation examines using surplus energy from renewable sources to produce natural gas, which could be relevant for the energy sector. This process involves electrolysis followed by the Sabatier reaction, highlighting a potential environmental application for similar chemical processes (Lecker et al., 2017).

Environmental Fate of Alkylphenols : The study on alkylphenols and their ethoxylates discusses their widespread use, environmental persistence, and potential endocrine-disrupting effects. This research underlines the importance of understanding the environmental impact and degradation pathways of chemical compounds (Ying et al., 2002).

Pharmacological Insights

Methamphetamine Neurotoxicity and Behavior : A body of research focuses on methamphetamine, examining its neurotoxic effects and impact on human behavior, which provides a framework for studying the pharmacology and toxicology of psychoactive substances (Logan, 2002).

Melatonin in Plant Science : Studies on melatonin in plants demonstrate its growth-stimulating properties and potential applications in agriculture, highlighting how compounds can have diverse roles across biological systems (Nawaz et al., 2016).

Clinical and Therapeutic Research

- Sibutramine and Obesity Management : Research on sibutramine, a weight management agent, reveals insights into the clinical application and pharmacology of compounds designed to treat obesity, providing a model for the development and assessment of therapeutic agents (McNeely & Goa, 1998).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of (4-Isobutylphenyl)methanamine, also known as Methenamine, is the urinary tract. It is used as an antiseptic and antibacterial drug for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Formaldehyde is considered to be highly bactericidal .

Biochemical Pathways

The conversion of methenamine to formaldehyde in acidic environments is a key step in its mechanism of action .

Pharmacokinetics

Ibuprofen demonstrates marked stereoselectivity in its pharmacokinetics. Substantial unidirectional inversion of the R-(−) to the S-(+) enantiomer occurs . The absorption of ibuprofen is rapid and complete when given orally. The area under the plasma concentration-time curve (AUC) of ibuprofen is dose-dependent . Ibuprofen binds extensively, in a concentration-dependent manner, to plasma albumin .

Result of Action

The result of the action of this compound is the prevention and treatment of urinary tract infections. Ingestion of a 1-gram dose of methenamine hippurate produces antibacterial activity in the urine within 1/2 hour . Administration of 1 g twice daily produces continuous antibacterial activity in the urine .

Action Environment

The action of this compound is influenced by the pH of the environmentIn a more acidic environment (ph<6), methenamine is hydrolyzed to formaldehyde, which is highly bactericidal .

Propiedades

IUPAC Name |

[4-(2-methylpropyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOAKBQTSJLRFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667906-61-8 |

Source

|

| Record name | 1-[4-(2-methylpropyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-{[(4-methylphenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2865705.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B2865713.png)

![N-(3,5-dimethylphenyl)-2-[1-oxo-4-(thiomorpholin-4-yl)-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B2865714.png)

![N-(2-ethoxyphenyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carboxamide](/img/structure/B2865717.png)

![4-(benzenesulfonyl)-1-[4-(trifluoromethyl)benzoyl]piperidine](/img/structure/B2865719.png)

![7-[2-Hydroxy-3-(4-iodophenoxy)propyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione](/img/no-structure.png)

![2-(benzenesulfonyl)-1-(4-chlorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2865726.png)